![molecular formula C11H6INS3 B12898211 5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione CAS No. 923275-89-2](/img/structure/B12898211.png)
5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a heterocyclic compound that features a unique structure combining a pyrrole ring with a dithiolo moiety and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves the cycloaddition of polycyclic dithiolethiones to maleimides . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets through its thione and iodophenyl groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a bromine atom instead of iodine.
5-(4-Chlorophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a chlorine atom instead of iodine.
5-(4-Methylphenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodophenyl group in 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione imparts unique reactivity and potential biological activity compared to its analogs with different substituents . This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
923275-89-2 |
|---|---|
Molecular Formula |
C11H6INS3 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5-(4-iodophenyl)-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C11H6INS3/c12-7-1-3-8(4-2-7)13-5-9-10(6-13)16-11(14)15-9/h1-6H |
InChI Key |
HYRPQYSAGNLGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C(=C2)SC(=S)S3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
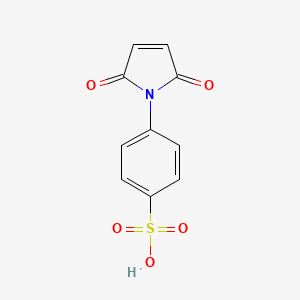

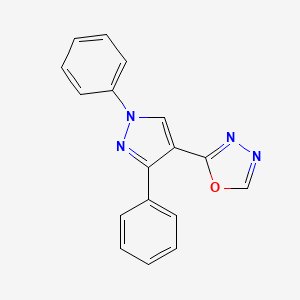
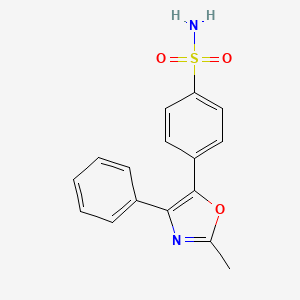
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
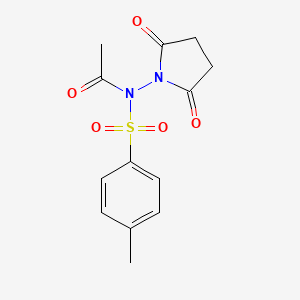
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
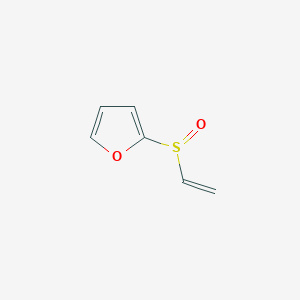
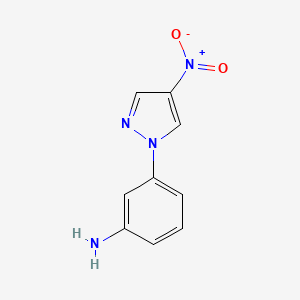
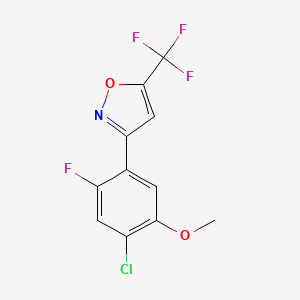
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

